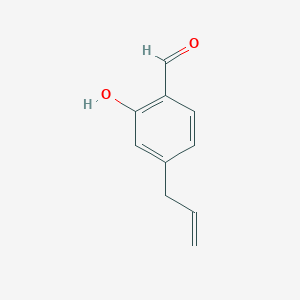
2-Hydroxy-4-(prop-2-en-1-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-(prop-2-en-1-yl)benzaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, featuring a hydroxyl group and an allyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(prop-2-en-1-yl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with an allyl halide in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-(prop-2-en-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 2-Hydroxy-4-(prop-2-en-1-yl)benzoic acid.
Reduction: 2-Hydroxy-4-(prop-2-en-1-yl)benzyl alcohol.
Substitution: Various esters or ethers depending on the substituent introduced.
Applications De Recherche Scientifique
2-Hydroxy-4-(prop-2-en-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-(prop-2-en-1-yl)benzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzaldehyde: Lacks the allyl group, making it less reactive in certain substitution reactions.
4-Hydroxybenzaldehyde: Lacks the hydroxyl group at the ortho position, affecting its chemical behavior.
2-Allylbenzaldehyde: Lacks the hydroxyl group, which influences its solubility and reactivity.
Uniqueness
2-Hydroxy-4-(prop-2-en-1-yl)benzaldehyde is unique due to the presence of both hydroxyl and allyl groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
6948-35-2 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
2-hydroxy-4-prop-2-enylbenzaldehyde |
InChI |
InChI=1S/C10H10O2/c1-2-3-8-4-5-9(7-11)10(12)6-8/h2,4-7,12H,1,3H2 |
Clé InChI |
BPTHHQRFXFVCMG-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC(=C(C=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


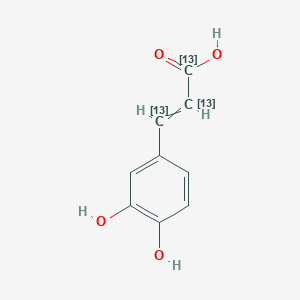
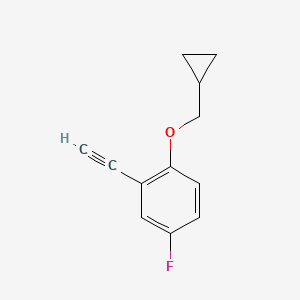
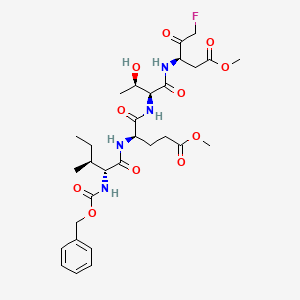
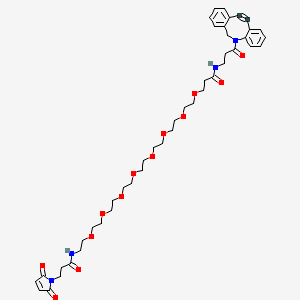
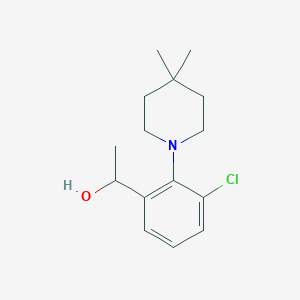
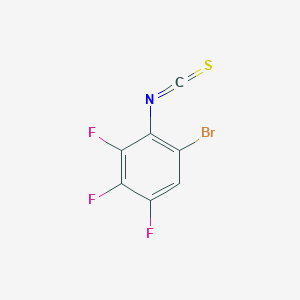
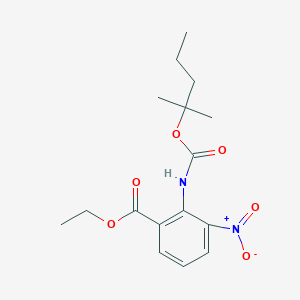
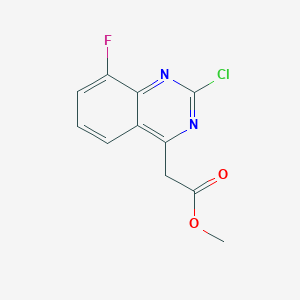
![[2-(3-Bromophenyl)-ethyl]-cyclobutylmethylmethylamine](/img/structure/B13725244.png)
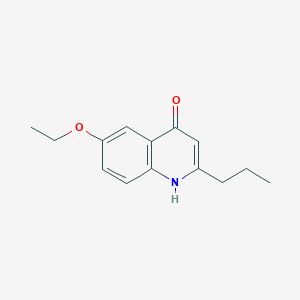
![6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexylazanium;chloride](/img/structure/B13725250.png)
![1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one](/img/structure/B13725257.png)

![4-((tert-Butoxycarbonyl)(cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13725259.png)
